molecular formula C15H19NO4 B12936394 (2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid

(2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid

Cat. No.: B12936394
M. Wt: 277.31 g/mol
InChI Key: OLIOAWNUIFOXOP-JTDNENJMSA-N
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Description

(2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid is a complex organic compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group, followed by the introduction of the benzyloxycarbonyl group. The piperidine ring is then formed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and high-throughput screening are often employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid: shares structural similarities with other piperidine derivatives.

    Imidazoles: These compounds also have a heterocyclic ring structure and are used in various applications.

    Benzothiazoles: These compounds are known for their biological activities and are used in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(2R)-2-methyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-11-9-13(14(17)18)7-8-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13?/m1/s1

InChI Key

OLIOAWNUIFOXOP-JTDNENJMSA-N

Isomeric SMILES

C[C@@H]1CC(CCN1C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC1CC(CCN1C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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